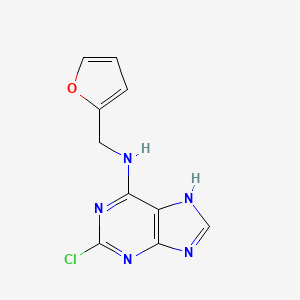

2-Chloro-N6-furfuryladenine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN5O/c11-10-15-8(7-9(16-10)14-5-13-7)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUOPVCOXHVPJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC(=NC3=C2NC=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101862-47-9 |

Source

|

| Record name | 2-chloro-N-[(furan-2-yl)methyl]-7H-purin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of 2-Chloro-N6-furfuryladenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 2-Chloro-N6-furfuryladenine, a purine (B94841) derivative of interest in various research fields, including plant biology and cancer research. This document details the synthetic route starting from commercially available precursors and outlines effective purification strategies to obtain a high-purity final product.

Introduction

This compound, also known as a kinetin (B1673648) analogue, is a synthetic cytokinin that has garnered attention for its potential biological activities. Cytokinins are a class of plant hormones that promote cell division and have been investigated for their anti-cancer properties. The presence of a chlorine atom at the 2-position of the purine ring can significantly influence the molecule's biological activity and receptor binding affinity. This guide focuses on the practical aspects of its chemical synthesis and subsequent purification, providing researchers with a foundational protocol.

Chemical Synthesis

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on the purine ring with furfurylamine (B118560). The most common and direct approach starts with 2,6-dichloropurine (B15474).

Synthesis from 2,6-Dichloropurine and Furfurylamine

The reaction proceeds by the selective displacement of the more reactive chlorine atom at the C6 position of the purine ring by furfurylamine.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the synthesis of N6-substituted adenosines, provides a strong basis for the synthesis of this compound. The following is a proposed, generalized protocol based on established methods for N6-alkylation of purines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or ethanol.

-

Addition of Reagents: Add furfurylamine (1-1.2 equivalents) to the solution. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2-3 equivalents), is recommended to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 60-90% (estimated) |

| Purity (Crude) | 70-95% (estimated) |

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and the base. A combination of chromatographic and crystallization techniques is generally employed.

Column Chromatography

Flash column chromatography is an effective method for the initial purification of the crude product.

Experimental Protocol:

-

Column Preparation: Pack a glass column with silica (B1680970) gel, slurried in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate. Collect fractions and monitor by TLC to identify those containing the desired product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solid. The choice of solvent is critical.

Experimental Protocol:

-

Solvent Selection: Screen various solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the partially purified product in a minimal amount of the hot recrystallization solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

A patent for the purification of a different adenine (B156593) derivative suggests an alternative method of forming a mineral acid salt (e.g., with HCl), recrystallizing the salt, and then neutralizing with a base to obtain the purified free base.[1] This method can be particularly effective for basic compounds like this compound.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Purity (after Chromatography) | >95% (estimated) |

| Purity (after Recrystallization) | >98% (typically achievable) |

| Melting Point | 241-242 °C[2] |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used for purine derivatives.[3]

Biological Context and Signaling Pathways

This compound is a derivative of kinetin riboside and is expected to exhibit cytokinin-like activity.[4] Cytokinins are known to play a crucial role in plant growth and development by activating a multi-step phosphorelay signaling pathway.[5]

Furthermore, as an adenosine (B11128) analogue, this compound has the potential to interact with adenosine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.[6][7] The 2-chloro substitution is known to influence the affinity and selectivity for different adenosine receptor subtypes.[8]

Cytokinin Signaling Pathway:

Caption: A simplified diagram of the cytokinin signaling pathway in plants.

Adenosine Receptor Signaling Pathway (General):

Caption: A general schematic of the adenosine receptor signaling pathway.

Conclusion

This technical guide outlines a robust and accessible approach to the synthesis and purification of this compound. The described methods, based on established chemical principles for purine chemistry, provide a solid foundation for researchers to produce this compound in high purity for further biological and pharmacological investigations. The provided diagrams offer a conceptual framework for its potential modes of action within cytokinin and adenosine signaling pathways. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this promising molecule.

References

- 1. JPH05222041A - Purification method of adenine derivative - Google Patents [patents.google.com]

- 2. This compound | 101862-47-9 [sigmaaldrich.com]

- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Chloro-N6-furfuryladenine in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N6-furfuryladenine, a synthetic derivative of the N6-furfuryladenine (kinetin), exhibits potent cytokinin activity in plants. As a member of the cytokinin family of plant hormones, it plays a crucial role in regulating a myriad of physiological and developmental processes, including cell division, differentiation, chloroplast development, and senescence. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the cellular and molecular level, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Preferential Binding to the AHK3 Cytokinin Receptor

The primary mechanism through which this compound exerts its effects is by binding to and activating specific cytokinin receptors. While plants possess multiple cytokinin receptors, evidence strongly suggests that this compound, much like other 2-chloro-N6-substituted adenine (B156593) derivatives, exhibits a preferential binding affinity for the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[1] This specificity is a key determinant of its biological activity.

Upon binding of this compound to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK3 receptor, a conformational change is induced. This change triggers the autophosphorylation of a conserved histidine residue within the kinase domain of the receptor. The phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.

This initiates a phosphorelay signaling cascade. The phosphate group is subsequently transferred to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which then shuttle the phosphate group into the nucleus. In the nucleus, the AHPs phosphorylate and activate Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs). These activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, thereby modulating their expression and initiating the downstream physiological responses.

Quantitative Data on Biological Activity

Table 1: Effect of this compound on Tobacco Callus Growth

| Concentration (µM) | Callus Fresh Weight (g) (Hypothetical Data) | Callus Dry Weight (mg) (Hypothetical Data) |

| 0 (Control) | 0.5 ± 0.05 | 25 ± 2 |

| 0.01 | 1.2 ± 0.1 | 60 ± 5 |

| 0.1 | 2.5 ± 0.2 | 125 ± 10 |

| 1.0 | 3.8 ± 0.3 | 190 ± 15 |

| 10.0 | 2.1 ± 0.2 | 105 ± 8 |

Note: This data is hypothetical and serves as an example of expected results. Higher concentrations can be inhibitory.

Table 2: Effect of this compound on Chlorophyll (B73375) Retention in Detached Wheat Leaves

| Concentration (µM) | Chlorophyll Content (% of Initial) (Hypothetical Data) |

| 0 (Control) | 30 ± 5 |

| 0.1 | 55 ± 6 |

| 1.0 | 85 ± 7 |

| 10.0 | 95 ± 4 |

| 100.0 | 92 ± 5 |

Note: This data is hypothetical and illustrates the delay of senescence as measured by chlorophyll retention.

Table 3: Effect of this compound on Betacyanin Synthesis in Amaranthus caudatus Seedlings

| Concentration (µM) | Betacyanin Content (A538/g fresh weight) (Hypothetical Data) |

| 0 (Control) | 0.1 ± 0.02 |

| 0.1 | 0.8 ± 0.05 |

| 1.0 | 2.5 ± 0.1 |

| 10.0 | 4.2 ± 0.2 |

| 100.0 | 3.5 ± 0.3 |

Note: This data is hypothetical and demonstrates the dose-dependent induction of secondary metabolite synthesis.

Experimental Protocols

Cytokinin Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound to cytokinin receptors, such as AHK3, expressed in a heterologous system.

Materials:

-

Membrane preparations from E. coli or insect cells expressing the cytokinin receptor of interest.

-

Radiolabeled cytokinin (e.g., [³H]trans-Zeatin).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of radiolabeled cytokinin and varying concentrations of unlabeled this compound in the binding buffer.

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (dissociation constant) for this compound using the Cheng-Prusoff equation.

Tobacco Callus Growth Bioassay

This bioassay quantifies the effect of this compound on cell proliferation.

Materials:

-

Tobacco (Nicotiana tabacum) callus culture.

-

Murashige and Skoog (MS) medium supplemented with auxin (e.g., NAA).

-

This compound stock solution.

-

Sterile petri dishes.

Procedure:

-

Prepare MS medium with a constant concentration of auxin and varying concentrations of this compound.

-

Inoculate pre-weighed pieces of tobacco callus onto the different media.

-

Incubate the cultures in the dark at 25°C for a defined period (e.g., 4 weeks).

-

At the end of the incubation period, measure the fresh weight of the callus.

-

Dry the callus at 60°C to a constant weight and measure the dry weight.

-

Plot the fresh and dry weights against the concentration of this compound to generate a dose-response curve.

Chlorophyll Retention Bioassay

This assay measures the ability of this compound to delay senescence in detached leaves.

Materials:

-

Mature leaves from a suitable plant species (e.g., wheat, barley).

-

Solutions with varying concentrations of this compound.

-

Petri dishes lined with moist filter paper.

-

80% acetone.

-

Spectrophotometer.

Procedure:

-

Excise leaf segments of a uniform size.

-

Float the leaf segments on the different concentrations of this compound in petri dishes.

-

Incubate the dishes in the dark at room temperature for several days.

-

Extract chlorophyll from the leaf segments using 80% acetone.[2][3][4][5][6]

-

Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm.[2][3]

-

Calculate the total chlorophyll content using established equations.

-

Plot the chlorophyll content against the concentration of this compound.

Amaranthus Betacyanin Bioassay

This bioassay is a sensitive method to quantify cytokinin activity based on the induction of betacyanin synthesis.[7][8][9]

Materials:

-

Amaranthus caudatus or Amaranthus tricolor seeds.

-

Solutions with varying concentrations of this compound.

-

Incubation buffer (e.g., containing tyrosine).

-

Spectrophotometer.

Procedure:

-

Germinate Amaranthus seeds in the dark for a few days.

-

Excise the cotyledons and hypocotyls.

-

Incubate the explants in the different concentrations of this compound in the incubation buffer.

-

Place the samples under light for a defined period to induce betacyanin synthesis.

-

Extract the betacyanin pigment from the explants (e.g., by freezing and thawing).

-

Measure the absorbance of the extract at 538 nm.

-

Plot the absorbance against the concentration of this compound.

Conclusion

This compound functions as a potent cytokinin in plant cells, primarily through its interaction with the AHK3 receptor. This interaction triggers a phosphorelay signaling cascade that ultimately leads to the regulation of gene expression and the manifestation of various physiological responses critical for plant growth and development. The quantitative bioassays and detailed protocols provided in this guide offer a robust framework for researchers and professionals to further investigate the specific activities of this compound and to explore its potential applications in agriculture and drug development. Further research to determine the precise binding kinetics of this compound to all cytokinin receptors will provide a more complete understanding of its mode of action.

References

- 1. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.neonscience.org [data.neonscience.org]

- 3. prometheusprotocols.net [prometheusprotocols.net]

- 4. participants.wepal.nl [participants.wepal.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]

- 7. Analysis of Variability in the Amaranthus Betacyanin Assay for Cytokinins: Effects of “Aging” Excised Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of variability in the amaranthus betacyanin assay for cytokinins: effects of "aging" excised cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Variability in the Amaranthus Bioassay for Cytokinins: Effects of Water Stress on Benzyladenine- and Fusicoccin-dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Super Cytokinins: A Technical Guide to the Biological Activity of Chlorinated Derivatives in Developmental Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins are a cornerstone of plant developmental biology, orchestrating processes from cell division to senescence. The quest for more potent and specific cytokinin analogs has led to the exploration of halogenated derivatives. This technical guide delves into the biological activity of chlorinated cytokinins, a promising class of compounds exhibiting enhanced and sometimes receptor-specific activities. We provide a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols for their assessment, and a visualization of the signaling pathways they modulate. This document serves as a vital resource for researchers aiming to harness the potential of chlorinated cytokinins in agricultural biotechnology and therapeutic development.

Introduction: Beyond Natural Cytokinins

Cytokinins, first discovered for their ability to promote cell division (cytokinesis), are N6-substituted adenine (B156593) derivatives that, in concert with other phytohormones like auxin, regulate a vast array of developmental processes.[1] These include shoot and root morphogenesis, apical dominance, chloroplast development, and leaf senescence.[2][3] The canonical cytokinin signaling pathway is a two-component system initiated by the binding of cytokinin to histidine kinase receptors in the endoplasmic reticulum membrane.[1] This triggers a phosphorelay cascade from the receptor to phosphotransfer proteins (AHPs) and finally to response regulators (ARRs) in the nucleus, which modulate the transcription of target genes.[2]

While natural cytokinins like trans-zeatin (B1683218) (tZ) and isopentenyladenine (iP) are well-studied, the synthesis of artificial derivatives has opened new avenues for research and application. Chlorination of the purine (B94841) ring, particularly at the C2 position, has emerged as a key modification that can significantly enhance biological activity. This guide focuses on these "super cytokinins," providing a technical framework for understanding and utilizing their unique properties.

Biological Activities of Chlorinated Cytokinins

Chlorination of the cytokinin molecule can profoundly influence its biological potency and receptor specificity. The introduction of a chlorine atom can lead to increased efficacy in classical cytokinin bioassays and, in some cases, a preferential interaction with specific cytokinin receptors.

Enhanced Potency in Developmental Processes

Studies have shown that 2-chloro-substituted cytokinin derivatives can exhibit higher activity than their non-chlorinated counterparts. For instance, in the wheat leaf senescence bioassay, which measures the ability of a cytokinin to delay chlorophyll (B73375) degradation, some chlorinated derivatives have demonstrated significantly prolonged activity compared to the widely used synthetic cytokinin 6-benzylaminopurine (B1666704) (BAP).[4] One notable example, 2-chloro-6-(4-fluorobenzylamino)purine-9-riboside, was found to be 1.96 times more potent than BAP at delaying chlorophyll loss by 50%.[4] This suggests that chlorinated cytokinins can be more effective in promoting cell longevity and delaying aging processes in plants.

Receptor-Specific Interactions

The Arabidopsis genome encodes three primary cytokinin receptors: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1/AHK4 (CRE1/AHK4). These receptors, while sharing some overlapping functions, also exhibit distinct roles in development. Interestingly, certain chlorinated cytokinins have been shown to preferentially activate specific receptors. For example, the racemic mixture of 2-chloro-6-(1-phenylethyl)-adenine demonstrates a clear preference for the AHK3 receptor.[5] This receptor specificity opens up the possibility of dissecting the individual roles of cytokinin receptors and developing targeted agrochemicals that modulate specific developmental pathways.

Quantitative Data on Chlorinated Cytokinin Activity

A precise understanding of the potency of chlorinated cytokinins requires quantitative data from standardized bioassays. While comprehensive data across a wide range of chlorinated derivatives is still an active area of research, the available information clearly indicates their enhanced activity. The following tables summarize the known biological activities and receptor binding affinities, providing a comparative framework.

Table 1: Biological Activity of Selected Chlorinated Cytokinins in Classical Bioassays

| Compound | Bioassay | Organism | Activity Compared to Control (e.g., BAP) | Reference |

| 2-chloro-6-(3-fluorobenzyl)-adenine | Amaranthus betacyanin assay | Amaranthus caudatus | High activity | [5] |

| 2-chloro-6-(1-phenylethyl)-adenine | Amaranthus betacyanin assay | Amaranthus caudatus | High activity | [5] |

| 2-chloro-6-furfuryladenine | Amaranthus betacyanin assay | Amaranthus caudatus | High activity | [5] |

| 2-chloro-6-(4-fluorobenzylamino)purine-9-riboside | Wheat leaf senescence | Triticum aestivum | 1.96-fold more potent than BAP | [4] |

Table 2: Receptor Binding Affinity of Common (Non-Chlorinated) Cytokinins

| Ligand | Receptor | Apparent Dissociation Constant (Kd) in nM | Reference |

| trans-Zeatin (tZ) | AHK3 | 1-2 | [6] |

| trans-Zeatin (tZ) | CRE1/AHK4 | 2-4 | [6] |

| Isopentenyladenine (iP) | AHK3 | ~10-fold lower affinity than CRE1/AHK4 | [6] |

| Dihydrozeatin | AHK3 | Higher affinity than CRE1/AHK4 | [6] |

| cis-Zeatin | AHK3 | Low affinity | [7] |

Note: Specific Kd values for chlorinated cytokinins are not yet widely published and represent a key area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of chlorinated cytokinins.

Tobacco Callus Bioassay

This assay measures the ability of a cytokinin to induce cell division and proliferation in tobacco callus tissue.

Principle: Tobacco pith tissue requires both auxin and cytokinin for sustained cell division and growth in vitro. By providing a constant, optimal concentration of auxin, the growth of the callus becomes dependent on the concentration of the cytokinin being tested.

Detailed Methodology:

-

Explant Preparation:

-

Aseptically grow tobacco (Nicotiana tabacum) plants in vitro on Murashige and Skoog (MS) medium without growth regulators.

-

Excise leaf segments from 4-week-old plantlets and place them on callus induction medium.

-

-

Callus Induction Medium:

-

Prepare MS basal medium supplemented with sucrose (B13894) (2-3% w/v) and agar (B569324) (0.8% w/v).

-

Add an auxin, such as α-naphthaleneacetic acid (NAA), at a concentration of 0.1 mg/L.

-

Add a cytokinin, such as 6-benzylaminopurine (BAP), at a concentration of 1.0 mg/L to induce callus formation.[8]

-

Adjust the pH of the medium to 5.8 before autoclaving.

-

-

Callus Culture and Bioassay:

-

Incubate the leaf explants in the dark at 25°C for 3-4 weeks until sufficient callus has formed.

-

Subculture small, uniform pieces of callus (approx. 50-100 mg) onto fresh MS medium containing NAA (0.1 mg/L) and varying concentrations of the chlorinated cytokinin to be tested. Include a negative control (no cytokinin) and a positive control series with a known cytokinin like BAP.

-

Incubate the cultures in the dark at 25°C for 3-5 weeks.

-

-

Data Collection and Analysis:

-

After the incubation period, measure the fresh weight of the callus from each treatment.

-

Plot the mean fresh weight against the logarithm of the cytokinin concentration to generate a dose-response curve.

-

The activity of the chlorinated cytokinin is determined by comparing its dose-response curve to that of the standard (BAP).

-

Amaranthus Betacyanin Bioassay

This is a rapid and sensitive bioassay based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.

Principle: In the presence of light and a precursor (tyrosine), cytokinins stimulate the production of betacyanin in the cotyledons and hypocotyls of Amaranthus seedlings. The amount of pigment produced is proportional to the cytokinin concentration.

Detailed Methodology:

-

Seed Germination:

-

Sterilize seeds of Amaranthus caudatus with a short wash in 70% ethanol (B145695) followed by a 10-minute soak in 1% sodium hypochlorite (B82951) solution. Rinse thoroughly with sterile distilled water.

-

Germinate the seeds on 0.8% (w/v) agar in Petri dishes in complete darkness at 25°C for 72 hours.[9]

-

-

Bioassay Procedure:

-

Prepare a phosphate (B84403) buffer (13.3 mmol/L, pH 6.3) containing 1 mg/mL L-tyrosine.

-

Prepare serial dilutions of the chlorinated cytokinin and a standard (e.g., BAP) in this buffer.

-

Excise the cotyledons from the dark-grown seedlings.

-

Place 10 cotyledons into test tubes containing a small volume (e.g., 60 µL) of the test solution.[9]

-

Incubate the tubes in the dark at 30°C for 24 hours.[9]

-

-

Betacyanin Extraction and Quantification:

-

After incubation, add a known volume of distilled water and freeze-thaw the samples to lyse the cells and release the pigment.

-

Centrifuge the samples to pellet the tissue debris.

-

Measure the absorbance of the supernatant at 542 nm using a spectrophotometer.

-

Construct a standard curve by plotting absorbance against the known concentrations of the standard cytokinin. Use this to determine the activity of the chlorinated cytokinin.

-

Chlorophyll Retention Bioassay

This assay assesses the anti-senescence activity of cytokinins by measuring their ability to delay the degradation of chlorophyll in detached leaf segments.

Principle: Senescence in detached leaves is characterized by the breakdown of chlorophyll. Cytokinins can delay this process, and the amount of chlorophyll retained is a measure of cytokinin activity.

Detailed Methodology:

-

Leaf Material Preparation:

-

Use fully expanded leaves from a suitable plant species, such as wheat (Triticum aestivum), oat (Avena sativa), or tobacco (Nicotiana tabacum).

-

Cut uniform leaf segments or discs (e.g., 1 cm in diameter) from the leaves, avoiding the midrib.

-

-

Bioassay Incubation:

-

Float the leaf discs on solutions of varying concentrations of the chlorinated cytokinin and a standard cytokinin in Petri dishes. Use a water-only control.

-

Incubate the Petri dishes in complete darkness at a constant temperature (e.g., 25°C) for 48 to 72 hours.[10]

-

-

Chlorophyll Extraction and Measurement:

-

After incubation, blot the leaf discs dry and extract the chlorophyll by incubating them in a known volume of a solvent like 80% ethanol or acetone (B3395972) until the tissue is completely white.

-

Measure the absorbance of the chlorophyll extract at 665 nm (for chlorophyll a) and 645 nm (for chlorophyll b) using a spectrophotometer.[11]

-

Calculate the chlorophyll concentration. The percentage of chlorophyll retained compared to the initial level (measured from a set of discs at the start of the experiment) is a measure of cytokinin activity.

-

Signaling Pathways and Visualizations

Chlorinated cytokinins are believed to act through the same canonical two-component signaling pathway as natural cytokinins. The enhanced activity is likely due to a more stable interaction with the cytokinin receptors or a reduced rate of degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes.

Canonical Cytokinin Signaling Pathway

The binding of a cytokinin (including chlorinated derivatives) to the CHASE domain of a histidine kinase receptor (AHK2, AHK3, CRE1/AHK4) located in the endoplasmic reticulum initiates a signaling cascade. This leads to the autophosphorylation of a conserved histidine residue in the receptor's transmitter domain. The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From there, the phosphate is relayed to a conserved histidine on an Arabidopsis Histidine Phosphotransfer protein (AHP). The phosphorylated AHP then translocates to the nucleus, where it transfers the phosphate group to a conserved aspartate on a Type-B Arabidopsis Response Regulator (ARR). Phosphorylation activates the Type-B ARR, which then binds to promoter elements of target genes, activating their transcription. Among the target genes are the Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.

Caption: Canonical cytokinin signaling pathway activated by chlorinated cytokinins.

Experimental Workflow for Assessing Chlorinated Cytokinin Activity

The process of evaluating a novel chlorinated cytokinin involves synthesis, a series of bioassays to determine its activity spectrum, and molecular studies to understand its interaction with the signaling pathway.

Caption: Experimental workflow for characterizing chlorinated cytokinins.

Conclusion and Future Directions

Chlorinated cytokinins represent a significant advancement in the field of plant growth regulation. Their enhanced potency and potential for receptor-specific action make them invaluable tools for both fundamental research and practical applications. The data and protocols presented in this guide provide a solid foundation for researchers to explore the developmental effects of these compounds.

Future research should focus on several key areas:

-

Expanding the Chemical Space: Synthesizing and screening a wider array of chlorinated and other halogenated cytokinins to identify novel compounds with unique activities.

-

Quantitative Receptor Binding: Systematically determining the binding affinities (Kd values) of chlorinated cytokinins for all cytokinin receptors to build a comprehensive structure-activity relationship database.

-

In Planta Effects: Moving beyond in vitro bioassays to understand how chlorinated cytokinins affect whole-plant architecture, stress tolerance, and crop yield under greenhouse and field conditions.

-

Metabolic Stability: Investigating the susceptibility of chlorinated cytokinins to degradation by CKX enzymes to understand the basis of their enhanced potency and persistence.

By addressing these questions, the scientific community can fully unlock the potential of chlorinated cytokinins to modulate plant development with unprecedented precision, paving the way for a new generation of agrochemicals and biotechnological solutions.

References

- 1. Cytokinin - Wikipedia [en.wikipedia.org]

- 2. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytokinins as central regulators during plant growth and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. [논문]An Enhanced Amaranthus Betacyanin Bioassay for Detection of Cytokinins [scienceon.kisti.re.kr]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

2-Chloro-N6-furfuryladenine: A Technical Guide to its Synthesis, Putative Biology, and Analysis

Abstract: 2-Chloro-N6-furfuryladenine is a synthetic purine (B94841) derivative, belonging to the cytokinin class of molecules, structurally related to the well-known phytohormone Kinetin (N6-furfuryladenine). The introduction of a chlorine atom at the C2 position of the adenine (B156593) core is a common strategy in medicinal chemistry to modulate receptor affinity and selectivity, particularly for adenosine (B11128) receptors. While its parent compound, Kinetin, has been identified in natural sources, this compound is understood to be a synthetic product. There is currently a lack of direct biological studies on this specific compound. However, based on extensive research into structurally similar 2-chloro-N6-substituted purines, it is hypothesized to act as a ligand for adenosine receptors. This technical guide provides a comprehensive overview of its inferred synthesis, predicted biological activity based on key analogs, and detailed protocols for its chemical synthesis and analytical determination.

Discovery and Synthesis

This compound is not a naturally occurring compound; its existence is the result of chemical synthesis. While the first specific synthesis of this molecule is not prominently documented in peer-reviewed literature, its preparation follows a well-established and robust chemical pathway for generating N6-substituted purines.

The most logical and widely used method for synthesizing 2-chloro-N6-substituted adenines is through the nucleophilic aromatic substitution of 2,6-dichloropurine (B15474). In this reaction, the chlorine atom at the C6 position is significantly more reactive than the one at the C2 position. This regioselectivity allows for the straightforward introduction of an amine at the C6 position while retaining the chlorine at C2. The reaction involves treating 2,6-dichloropurine with furfurylamine (B118560), typically in the presence of a base such as triethylamine (B128534) or diisopropylethylamine to scavenge the hydrochloric acid byproduct.

Natural Occurrence

There is no scientific evidence to suggest that this compound occurs naturally. The biosynthesis of halogenated organic compounds is a complex process requiring specific halogenating enzymes (halogenases). While over 5,000 organohalogens have been discovered from natural sources, particularly from marine organisms and soil bacteria, the natural occurrence of chlorinated purines is exceptionally rare.[1][2][3] This stands in contrast to its non-halogenated parent molecule, Kinetin (N6-furfuryladenine), which has been identified in plant extracts and coconut milk, and is also known to form as an artifact from autoclaved DNA.

Physicochemical and Predicted Biological Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-chloro-N-(furan-2-ylmethyl)-9H-purin-6-amine |

| Molecular Formula | C₁₀H₈ClN₅O |

| Molecular Weight | 253.66 g/mol |

| CAS Number | 20939-29-3 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in DMSO (predicted) |

| Parent Compound | Kinetin (N6-furfuryladenine) |

Predicted Biological Activity

Direct biological assays for this compound are not available in the current literature. However, its activity can be predicted with a high degree of confidence based on structure-activity relationship (SAR) studies of closely related analogs. The purine core is a well-known scaffold for ligands of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.

The addition of a chlorine atom at the C2 position and a bulky substituent at the N6 position are key modifications known to confer high affinity and selectivity for specific adenosine receptor subtypes. Specifically, the analog 2-Chloro-N6-cyclopentyladenosine (CCPA) is one of the most potent and selective known agonists for the A₁ adenosine receptor.[4][5] This suggests that this compound is also likely to function as a ligand for adenosine receptors, with a strong probability of targeting the A₁ receptor.

Table 2: Biological Activity of Key 2-Chloro-N6-Substituted Adenosine Analogs

| Compound | Receptor Target | Activity | Kᵢ Value (human) | Reference(s) |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenosine A₁ | Potent Agonist | 0.8 nM | [6] |

| Adenosine A₂ₐ | Weak Agonist | 2300 nM | [6] | |

| Adenosine A₃ | Weak Agonist | 42 nM | [6] | |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | Adenosine A₃ | Potent Agonist | 0.33 nM | [7] |

The data in Table 2 demonstrates that modifications at the C2 and N6 positions of the purine ring are critical for determining receptor affinity and selectivity. The high A₁ selectivity of CCPA strongly implies a similar potential for this compound.

Adenosine A₁ Receptor Signaling Pathway

Assuming this compound acts as an A₁ receptor agonist, it would trigger a well-defined intracellular signaling cascade. The A₁ receptor is canonically coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits, which then modulate downstream effectors. The primary downstream effect of A₁ receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on established procedures for the synthesis of related 2-chloro-N6-substituted adenines.[7]

Materials:

-

2,6-Dichloropurine (1.0 eq)

-

Furfurylamine (1.1 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Ethanol (B145695) (EtOH), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropurine (1.0 eq) and anhydrous ethanol (approx. 20 mL per gram of dichloropurine).

-

Stir the suspension at room temperature.

-

Add triethylamine (3.0 eq) to the suspension, followed by the dropwise addition of furfurylamine (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes:ethyl acetate.

-

After the reaction is complete (disappearance of the 2,6-dichloropurine spot), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue is purified by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

-

Combine the fractions containing the desired product, as identified by TLC.

-

Evaporate the solvent from the combined fractions to yield this compound as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Analytical Determination by Reverse-Phase HPLC

This protocol is adapted from validated methods for the analysis of cytokinins and related adenosine derivatives.[8]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

-

Mobile Phase B: Acetonitrile, HPLC grade.

-

This compound standard for calibration.

-

Methanol (B129727), HPLC grade (for sample dissolution).

Chromatographic Conditions:

-

Column Temperature: 35°C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 269 nm

-

Injection Volume: 10 µL

-

Gradient Elution Program:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 90% B

-

25-28 min: Hold at 90% B

-

28-30 min: Linear gradient from 90% to 10% B

-

30-35 min: Hold at 10% B (re-equilibration)

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% A, 10% B).

-

Sample Preparation: Dissolve the experimental sample in methanol to an appropriate concentration and filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion and Future Directions

This compound is a synthetic purine derivative with significant, albeit currently unexplored, potential as a pharmacological tool. Strong evidence from closely related analogs suggests it is a potent ligand for adenosine receptors, likely with high selectivity for the A₁ subtype. This guide provides a foundational resource, outlining its synthesis, physicochemical properties, and robust analytical methods.

The critical next step for the research community is the empirical biological evaluation of this compound. In vitro radioligand binding assays across all four adenosine receptor subtypes are necessary to confirm its binding affinity and selectivity profile. Subsequent functional assays, such as cAMP modulation or calcium mobilization, will elucidate whether it acts as an agonist, antagonist, or partial agonist. These studies will clarify the true biological role of this compound and determine its potential for future development as a selective modulator of purinergic signaling.

References

- 1. Occurrence of halogenated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally occurring halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-Chloro-N6-cyclopentyladenosine (CCPA), A1 agonist (CAS 37739-05-2) | Abcam [abcam.com]

- 7. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-N6-furfuryladenine CAS number and molecular properties

CAS Number: 101862-47-9

This technical guide provides an in-depth overview of 2-Chloro-N6-furfuryladenine, a purine (B94841) derivative with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its molecular properties, synthesis, and biological functions, with a focus on its roles as a cytokinin and a potential anticancer agent.

Molecular Properties

This compound is a synthetic derivative of adenine, characterized by a chlorine atom at the C2 position and a furfuryl group at the N6 position of the purine ring. These substitutions contribute to its distinct chemical and biological properties.

| Property | Value | Reference |

| CAS Number | 101862-47-9 | [1][2] |

| Molecular Formula | C10H8ClN5O | [1][2] |

| Molecular Weight | 249.66 g/mol | [1][2] |

| Melting Point | 241-242 °C | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO | [3] |

Synthesis

The synthesis of this compound can be achieved through the nucleophilic substitution of 2,6-dichloropurine (B15474) with furfurylamine (B118560).

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-dichloropurine

-

Furfurylamine

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous ethanol (B145695) (or another suitable solvent)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol (B129727) mixture)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloropurine in anhydrous ethanol.

-

Add an equimolar amount of furfurylamine to the solution.

-

Add an excess of triethylamine to the reaction mixture to act as a base and scavenge the HCl produced.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.

-

Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound exhibits dual biological activities, functioning as a cytokinin in plants and demonstrating anticancer properties in mammalian cells.

Cytokinin Activity

As a derivative of kinetin, this compound is expected to participate in cytokinin signaling pathways in plants, which are crucial for regulating cell division, growth, and development.[4] The general cytokinin signaling cascade involves a multi-step phosphorelay system.

Caption: Generalized cytokinin signaling pathway in plants.[5][6]

Anticancer Activity

This compound and its related compounds have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines.[7][8] The mechanism of action is believed to involve the intrinsic, or mitochondrial, pathway of apoptosis.

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blot Analysis for Apoptotic Proteins:

-

Treat cells with this compound and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).

-

Incubate with a corresponding secondary antibody.

-

Detect the protein bands using an appropriate detection system to assess changes in protein expression.[9]

References

- 1. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokinin at the Crossroads of Abiotic Stress Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility and Stability of 2-Chloro-N6-furfuryladenine in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-N6-furfuryladenine in Dimethyl Sulfoxide (DMSO), a critical solvent in both research and preclinical drug development. Understanding these parameters is paramount for ensuring data integrity, reproducibility of experiments, and the successful development of potential therapeutic agents.

Physicochemical Properties and Solubility

Table 1: Solubility of this compound in DMSO

| Parameter | Value | Conditions |

| Solubility | 13.33 mg/mL (53.39 mM) | Requires ultrasonic treatment and warming to 60°C. The use of new, anhydrous DMSO is crucial as hygroscopic DMSO can significantly decrease solubility. |

For comparison, the solubility of a related compound, 2-amino-6-chloropurine, has been shown to be highest in DMSO compared to a range of other organic solvents, and its solubility increases with temperature. This suggests a similar trend can be expected for this compound.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile, amber glass vials or polypropylene (B1209903) tubes

-

Vortex mixer

-

Sonicator bath

-

Calibrated analytical balance

Procedure:

-

Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).

-

Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath at a controlled temperature (e.g., up to 60°C) until the solution is clear.

-

Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage, protected from light.

Protocol for Determining Kinetic Solubility

This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer, which is relevant for many biological assays.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Plate reader capable of measuring turbidity (absorbance at ~650 nm)

Procedure:

-

Serial Dilution in DMSO: Prepare a series of dilutions of the 10 mM stock solution in pure DMSO in a 96-well plate.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a plate reader.

-

Data Analysis: The concentration at which a sharp increase in turbidity is observed indicates the kinetic solubility limit, where the compound precipitates.

Stability in DMSO

The stability of this compound in DMSO is crucial for maintaining the integrity of stock solutions over time.

Table 2: Recommended Storage Conditions for this compound in DMSO

| Storage Temperature | Duration | Notes |

| -80°C | Up to 6 months | Recommended for long-term storage. |

| -20°C | Up to 1 month | Suitable for short-term storage. Protect from light. |

It is important to minimize freeze-thaw cycles, as these can impact the stability of the compound in solution. Aliquoting the stock solution into smaller, single-use vials is highly recommended.

Protocol for Assessing Chemical Stability by HPLC

This protocol describes a general method for evaluating the chemical stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

10 mM stock solution of this compound in DMSO

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer)

-

Incubators set at various temperatures (e.g., room temperature, 4°C, -20°C)

Procedure:

-

Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. This provides the initial peak area, representing 100% of the intact compound.

-

Incubation: Store aliquots of the stock solution at different temperatures.

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition, dilute it appropriately, and analyze by HPLC.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of compound remaining. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Biological Context and Signaling Pathways

While the specific signaling pathways of this compound are not as extensively characterized as its parent compound, N6-furfuryladenine (kinetin), it is expected to interact with cellular pathways involved in cell division and differentiation, similar to other cytokinins. Kinetin itself is known to be a product of oxidative DNA damage and is involved in cellular defense mechanisms against oxidative stress.

Below is a conceptual diagram illustrating a potential mechanism of action and experimental workflow.

Structural Analysis of 2-Chloro-N6-furfuryladenine: A Technical Guide Based on NMR and X-ray Crystallographic Data of Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the structural analysis of 2-Chloro-N6-furfuryladenine, a substituted purine (B94841) derivative of interest in various research fields. Due to the limited availability of published experimental data for this specific compound, this guide leverages comprehensive NMR and X-ray crystallography data from closely related analogs, primarily 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine and 2-chloro-N6-substituted adenosines. This approach allows for a detailed exploration of the probable structural characteristics of this compound.

Introduction to this compound

This compound belongs to the cytokinin family, which are a class of plant growth hormones. The presence of a chlorine atom at the C2 position and a furfuryl group at the N6 position of the adenine (B156593) core is expected to significantly influence its chemical properties and biological activity. Understanding the three-dimensional structure and electronic properties of this molecule is crucial for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced or specific activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Based on the analysis of analogous N6-furfuryladenine derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. It is important to note that the presence of the 2-chloro substituent will likely induce downfield shifts for the neighboring carbon and proton atoms.

Predicted ¹H and ¹³C NMR Data

The following tables present the ¹H and ¹³C NMR chemical shifts for 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine, a close structural analog. These values provide a strong basis for predicting the spectral characteristics of this compound. For the target molecule, the absence of the tetrahydropyran-2-yl group at the N9 position would be replaced by a proton, which would significantly alter the chemical shift in that region of the molecule.

Table 1: ¹H NMR Chemical Shifts of 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine in DMSO-d₆. [1]

| Atom Number | Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.32 | s |

| H-8 | 8.24 | s |

| H-1' | 6.27 | d |

| H-2' | 7.58 | d |

| H-3' | 6.41 | dd |

| H-4' | 6.22 | d |

| N⁶-H | 8.15 | br s |

| N⁶-CH₂ | 4.75 | d |

| THP-CH | 5.75 | dd |

| THP-CH₂ | 1.60-2.00 | m |

Table 2: ¹³C NMR Chemical Shifts of 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine in DMSO-d₆. [1]

| Atom Number | Chemical Shift (ppm) |

| C-2 | 152.9 |

| C-4 | 148.9 |

| C-5 | 119.2 |

| C-6 | 154.8 |

| C-8 | 141.5 |

| C-1' | 153.2 |

| C-2' | 142.5 |

| C-3' | 110.6 |

| C-4' | 107.8 |

| N⁶-CH₂ | 38.0 |

| THP-C1 | 85.9 |

| THP-C2 | 29.5 |

| THP-C3 | 24.7 |

| THP-C4 | 19.8 |

| THP-C5 | 67.2 |

Studies on 2-chloro-N6-substituted adenosines have indicated the presence of amino and imino tautomers in solution, which can result in the observation of two sets of signals in the NMR spectra. This phenomenon is attributed to hindered rotation around the C6-N6 bond and the potential for intramolecular hydrogen bonding.[2]

X-ray Crystallography Analysis

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data of an Analogous Compound

The crystal structure of 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine has been determined and provides valuable insights into the likely solid-state conformation of this compound.[1] The purine and furfuryl rings are planar. The key crystallographic parameters are summarized in the table below.

Table 3: Crystallographic Data for 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine. [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5642(2) |

| b (Å) | 13.6174(3) |

| c (Å) | 10.3742(2) |

| β (°) | 94.881(1) |

| Volume (ų) | 1460.78(5) |

| Z | 4 |

For this compound, the introduction of the chlorine atom at the C2 position would likely alter the unit cell parameters and could influence the crystal packing through halogen bonding interactions. X-ray crystallographic data of 2-chloro-N6-(5-methylfurfuryl)adenosine suggests that in the solid state, the amino form is predominantly present.[2]

Experimental Protocols

NMR Spectroscopy

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of purine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To aid in the assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

X-ray Crystallography

The determination of a single-crystal X-ray structure typically involves the following steps:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion

This technical guide has provided a comprehensive overview of the structural analysis of this compound by leveraging detailed NMR and X-ray crystallographic data from closely related analogs. The presented data and experimental protocols offer a robust framework for researchers working with this and similar purine derivatives. The key structural features, including the planarity of the purine and furfuryl rings and the potential for tautomerism in solution, have been highlighted. Further experimental studies on this compound are warranted to confirm these predicted structural characteristics and to fully elucidate its structure-activity relationships.

References

In Vivo Formation of N6-Furfuryladenine: A Technical Guide on a Key DNA Damage Product

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-furfuryladenine (N6-fa), a cytokinin also known as kinetin, has been identified as a stable, secondary product of oxidative DNA damage in vivo. Its formation is intricately linked to cellular oxidative stress, arising from the reaction of furfural (B47365)—a byproduct of deoxyribose oxidation—with adenine (B156593) residues within the DNA strand. While N6-fa has demonstrated protective effects against oxidative damage, its presence as a DNA adduct signifies a lesion that can impact genomic integrity. This technical guide provides an in-depth overview of the in vivo formation of N6-fa, methodologies for its detection and quantification, and the cellular signaling pathways it potentially activates. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of DNA damage and repair, oncology, and neurodegenerative diseases, as well as for professionals involved in drug development.

Introduction: N6-Furfuryladenine as a Biomarker of Oxidative DNA Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is a major contributor to cellular damage. DNA is a primary target of ROS, leading to a variety of lesions that can have mutagenic and cytotoxic consequences if not repaired[1][2]. N6-furfuryladenine (N6-fa) has emerged as a significant biomarker of this process. It is considered a secondary DNA damage product, formed in vivo through a cascade of events initiated by oxidative attack on the deoxyribose backbone of DNA[3]. The presence of N6-fa in cellular DNA and its excretion in urine underscore its physiological relevance as an indicator of oxidative stress and DNA damage[4].

Mechanism of In Vivo Formation

The formation of N6-fa in vivo is a multi-step process initiated by the attack of hydroxyl radicals (•OH) on the C5' position of the deoxyribose sugar in the DNA backbone. This oxidative event leads to the generation of furfural, a reactive aldehyde. Subsequently, furfural reacts with the exocyclic amino group (N6) of an adjacent adenine base within the DNA strand. This reaction is followed by an intramolecular rearrangement, resulting in the stable N6-furfuryladenine adduct[3].

dot```dot graph "N6-fa Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes ROS [label="Reactive Oxygen\nSpecies (e.g., •OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deoxyribose [label="Deoxyribose\n(in DNA backbone)", fillcolor="#F1F3F4"]; Furfural [label="Furfural", fillcolor="#FBBC05"]; Adenine [label="Adenine\n(in DNA)", fillcolor="#F1F3F4"]; N6fa [label="N6-furfuryladenine\n(DNA Adduct)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROS -> Deoxyribose [label="Oxidation at C5'"]; Deoxyribose -> Furfural [label="Yields"]; Furfural -> Adenine [label="Reacts with N6-amino group"]; Adenine -> N6fa [label="Intramolecular\nrearrangement"]; }``` Caption: Proposed mechanism for the in vivo formation of N6-furfuryladenine.

Quantitative Analysis of N6-Furfuryladenine

The quantification of N6-fa in biological matrices is crucial for assessing the extent of oxidative DNA damage. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of DNA adducts, including N6-fa. [5][6]

Quantitative Data from In Vivo Studies

The following table summarizes available quantitative data for N6-furfuryladenine in human urine. Limited data is currently available for tissue-specific concentrations under varying oxidative stress conditions.

| Biological Matrix | Subject Group | Concentration | Reference |

| Human Urine | Healthy Subjects | ~0.025 ng/mL (0.5 ng in 20 mL) | |

| Human Urine | Lung Carcinoma Patients | ~2.5 ng/mL (50 ng in 20 mL) |

Experimental Protocols

DNA Extraction and Hydrolysis

A robust protocol for the extraction and enzymatic hydrolysis of DNA is essential for the accurate quantification of N6-fa adducts.

Objective: To isolate high-purity DNA from biological samples and hydrolyze it to individual nucleosides for LC-MS/MS analysis.

Materials:

-

Tissue or cell samples

-

Lysis buffer (e.g., with proteinase K)

-

RNase A

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol (B145695) (70% and 100%)

-

Nuclease P1

-

Alkaline phosphatase

-

Ultra-pure water

Protocol:

-

Sample Lysis: Homogenize tissue or lyse cells in a suitable lysis buffer containing proteinase K. Incubate at 55°C until tissues are completely lysed.

-

RNA Removal: Treat the lysate with RNase A at 37°C for 45 minutes.

-

DNA Purification: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. Precipitate the DNA from the aqueous phase with ice-cold 100% ethanol.

-

DNA Washing: Wash the DNA pellet with 70% ethanol to remove residual salts.

-

DNA Resuspension: Air-dry the DNA pellet and resuspend it in ultra-pure water.

-

DNA Denaturation: Heat the DNA solution at 98°C for 2 minutes and then chill on ice for 10 minutes.

-

Enzymatic Hydrolysis:

-

Add Nuclease P1 solution and incubate at 37°C for 30 minutes.

-

Add alkaline phosphatase and incubate for an additional 60-120 minutes at 37°C to dephosphorylate the nucleotides to nucleosides.

-

-

Sample Filtration: Filter the hydrolyzed sample through a 3 kDa molecular weight cutoff filter to remove enzymes. The filtrate containing the nucleosides is now ready for LC-MS/MS analysis.

dot

Caption: Workflow for DNA extraction and hydrolysis for N6-fa analysis.

UPLC-MS/MS Quantification of N6-Furfuryladenine

Objective: To quantify N6-furfuryladenine in hydrolyzed DNA samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with an isotopically labeled internal standard.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) *[7] Mobile Phase A: Water with 0.1% formic acid *[7] Mobile Phase B: Acetonitrile with 0.1% formic acid *[7] Flow Rate: 0.4 mL/min *[7] Column Temperature: 40°C

-

Injection Volume: 5-10 µL

-

Gradient: A linear gradient from 100% A to a suitable percentage of B to elute N6-fa, followed by a wash and re-equilibration.

Mass Spectrometry Conditions (Hypothetical MRM Transitions):

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The following are hypothetical yet plausible MRM transitions for N6-furfuryladenine and a deuterated internal standard. These would need to be empirically optimized.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N6-furfuryladenine | 216.1 | 135.1 (Adenine fragment) | 20-30 |

| N6-furfuryladenine | 216.1 | 95.1 (Furfuryl fragment) | 15-25 |

| N6-furfuryladenine-d5 (Internal Standard) | 221.1 | 135.1 (Adenine fragment) | 20-30 |

Internal Standard: An isotopically labeled internal standard, such as deuterated N6-furfuryladenine (N6-furfuryladenine-d5), is crucial for accurate quantification to correct for matrix effects and variations in instrument response.

Cellular Signaling in Response to N6-Furfuryladenine Formation

The formation of DNA adducts, including N6-fa, triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). [2]The primary goal of the DDR is to detect the lesion, signal its presence, and coordinate cell cycle progression and DNA repair. While direct experimental evidence specifically linking N6-fa to the canonical DDR pathways is emerging, it is highly probable that as a DNA adduct, it would activate these surveillance mechanisms.

ATM/ATR and Chk1/Chk2 Signaling Cascades

The Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are master regulators of the DDR. [8][9]They are activated by DNA double-strand breaks and single-strand DNA, respectively. These kinases then phosphorylate and activate a cascade of downstream effectors, including the checkpoint kinases Chk1 and Chk2. [8][10]

-

ATM-Chk2 Pathway: Primarily responds to double-strand breaks.

-

ATR-Chk1 Pathway: Activated by a broader range of DNA lesions that cause replication stress.